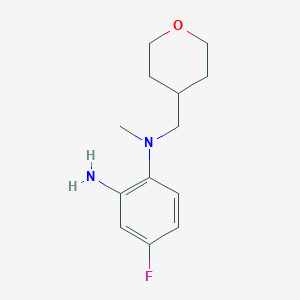

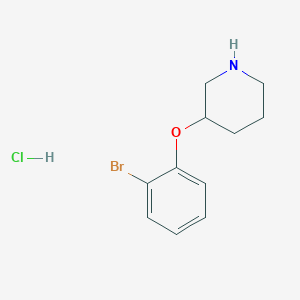

![molecular formula C15H16N2O B1439969 6-amino-1-butylbenzo[cd]indol-2(1H)-one CAS No. 51331-95-4](/img/structure/B1439969.png)

6-amino-1-butylbenzo[cd]indol-2(1H)-one

Vue d'ensemble

Description

6-amino-1-butylbenzo[cd]indol-2(1H)-one is a complex organic compound. It is also referred to as naphtholactam . It has been used as a reactant in photo-Fries rearrangement, preparation of potential antitumor agents, and synthesis of inhibitors of thymidylate synthase . It was also used in the synthesis of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide analog, a novel Mycobacterium protein tyrosine phosphatase B (mPTPB) inhibitor .

Synthesis Analysis

The synthesis of 6-amino-1-butylbenzo[cd]indol-2(1H)-one or similar compounds often involves complex organic reactions . For instance, the synthesis of indole-sulfonamide derivatives involves the condensation of 4-(2-(1H-indol-1-yl)-2-oxoethoxy) benzaldehyde with substituted aniline in ethanol in the presence of a catalytic quantity of glacial acetic acid .Applications De Recherche Scientifique

Enantioselective Capillary Electrophoresis

6-amino-1-butylbenzo[cd]indol-2(1H)-one has been used in enantioselective capillary electrophoresis. This application focuses on the separation of α-amino acid derivatives in cyclodextrin (CD)-modified capillary zone electrophoresis (CZE). The interactions and modifications with various amino acid derivatives, including 6-aminoquinolyl-N-hydroxysuccinimidilcarbamoyl derivatives, have been studied to improve selector-selectand interactions and enantiomeric resolution in CZE (Lindner et al., 1995).

Autophagy Inhibitors in Cancer Treatment

6-amino-1-butylbenzo[cd]indol-2(1H)-one has been identified as a novel scaffold targeting Atg4B, an emerging field in cancer treatment. It's part of the research for novel autophagy inhibitors, with potential application in therapeutic strategies against cancer. The compound has shown effectiveness in inhibiting autophagy in cells, with potential synergistic effects when combined with other drugs like oxaliplatin (Quintana et al., 2019).

Synthesis and Design of Benz[cd]indole-containing Inhibitors

The synthesis and biological activity of benz[cd]indole-containing inhibitors, including 6-amino-1-butylbenzo[cd]indol-2(1H)-one derivatives, have been explored. These inhibitors are designed for targeting thymidylate synthase, an enzyme crucial in DNA synthesis. This research has led to the development of inhibitors with potent activity, suggesting potential applications in cancer treatment (Varney et al., 1992).

Antitumor Activities

Some derivatives of 6-amino-1-butylbenzo[cd]indol-2(1H)-one have been studied for their potential as antitumor candidates. This research focused on specific derivatives, assessing their efficacy in inhibiting tumor growth in vitro and in vivo. These studies contribute to understanding the potential of 6-amino-1-butylbenzo[cd]indol-2(1H)-one derivatives in cancer therapy (Lee et al., 2002).

Mécanisme D'action

Target of Action

The primary target of 6-amino-1-butylbenzo[cd]indol-2(1H)-one is the Atg4B protein . Atg4B is a cysteine protease that plays a crucial role in the autophagy process, which is a cellular degradation pathway that is essential for cell survival during nutrient starvation and other stress conditions .

Mode of Action

6-Amino-1-butylbenzo[cd]indol-2(1H)-one interacts with Atg4B, inhibiting its function . This interaction results in the disruption of the autophagy process, leading to changes in cellular homeostasis .

Biochemical Pathways

The inhibition of Atg4B by 6-amino-1-butylbenzo[cd]indol-2(1H)-one affects the autophagy pathway . Autophagy is a catabolic process that degrades cellular components through the lysosomal machinery, thereby maintaining cellular homeostasis. The inhibition of Atg4B disrupts this process, potentially leading to the accumulation of damaged proteins and organelles within the cell .

Result of Action

The inhibition of Atg4B by 6-amino-1-butylbenzo[cd]indol-2(1H)-one leads to the disruption of the autophagy process . This can result in the accumulation of damaged proteins and organelles within the cell, potentially leading to cell death .

Propriétés

IUPAC Name |

6-amino-1-butylbenzo[cd]indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-3-9-17-13-8-7-12(16)10-5-4-6-11(14(10)13)15(17)18/h4-8H,2-3,9,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAOGYZAYOFJGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C3C(=C(C=C2)N)C=CC=C3C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-1-butylbenzo[cd]indol-2(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

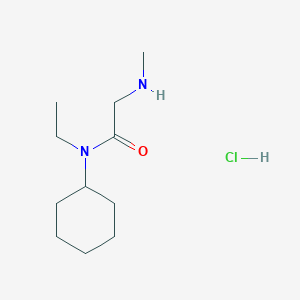

![2-[Ethyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1439888.png)

![3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1439890.png)

![4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1439891.png)

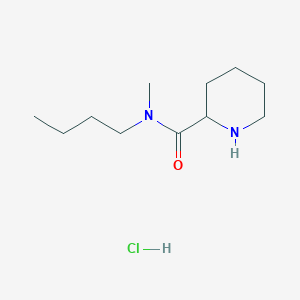

![(2-Ethyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1439897.png)

![2-[Ethyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1439899.png)

![3-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1439904.png)

![3-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1439907.png)

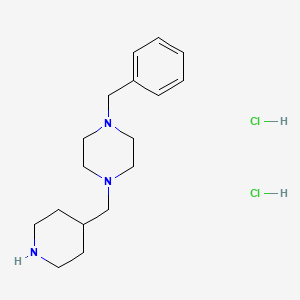

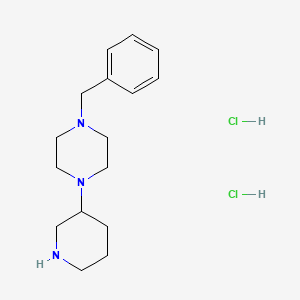

![1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1439909.png)